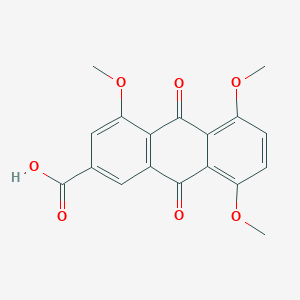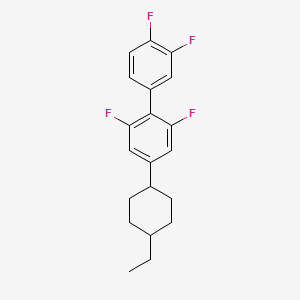
4,4'-Oxybis(2-bromo-6-chlorophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Oxybis(2-bromo-6-chlorophenol) is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, with an ether linkage connecting two such rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromo-6-chlorophenol) typically involves the bromination and chlorination of phenolic compounds. One common method is the reaction of 2-bromo-6-chlorophenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2-bromo-6-chlorophenol) may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Oxybis(2-bromo-6-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Oxybis(2-bromo-6-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Oxybis(2-bromo-6-chlorophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also disrupt cellular processes by interfering with membrane integrity or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-chlorophenol: A related compound with similar halogenation but lacking the ether linkage.
4,4’-Oxybis(2-chlorophenol): Similar structure but with chlorine atoms instead of bromine.
4,4’-Oxybis(2-bromophenol): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4’-Oxybis(2-bromo-6-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, as well as the ether linkage connecting two phenolic rings. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
141452-47-3 |
|---|---|
Molekularformel |
C12H6Br2Cl2O3 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
2-bromo-4-(3-bromo-5-chloro-4-hydroxyphenoxy)-6-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O3/c13-7-1-5(3-9(15)11(7)17)19-6-2-8(14)12(18)10(16)4-6/h1-4,17-18H |
InChI-Schlüssel |
IUBUPIAGFBMYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Br)OC2=CC(=C(C(=C2)Br)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)




![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)





